

# Selumetinib overall response rate neurofibromatosis type 1

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## Compound Focus: Selumetinib

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## Selumetinib ORR & Comparison with Mirdametinib

Trial / Drug	Patient Population	Phase	ORR (Primary Endpoint)	Key Secondary Outcomes
KOMET (Selumetinib) [1] [2]	Adults (n=71)	III	20% (vs. 5% with placebo) at Cycle 16	Significant tumor volume reduction; consistent safety profile [1].
Gross et al. (Selumetinib) [3] [4]	Adults (n=33)	II	63.6%	Median max PN volume decrease: -23.6%; decreased pain intensity & interference [3].
SPRINT (Selumetinib) [4] [5]	Pediatric (n=50)	I/II	68%-75% (Investigator)	Durable responses; improvements in disfigurement, motor dysfunction, and pain [4] [5].
ReNeu (Mirdametinib) [6] [7]	Adults (n=58)	IIb	41% (Confirmed ORR: 47% with long-term follow-up) [6] [7]	Statistically significant improvements in pain and quality of life [6].

Trial / Drug	Patient Population	Phase	ORR (Primary Endpoint)	Key Secondary Outcomes
ReNeu (Mirdametinib) [6] [7]	Pediatric (n=56)	IIb	52% (Confirmed ORR: 55% with long-term follow-up) [6] [7]	Similar benefits in pain and quality of life [6].

## Experimental Protocols & Methodologies

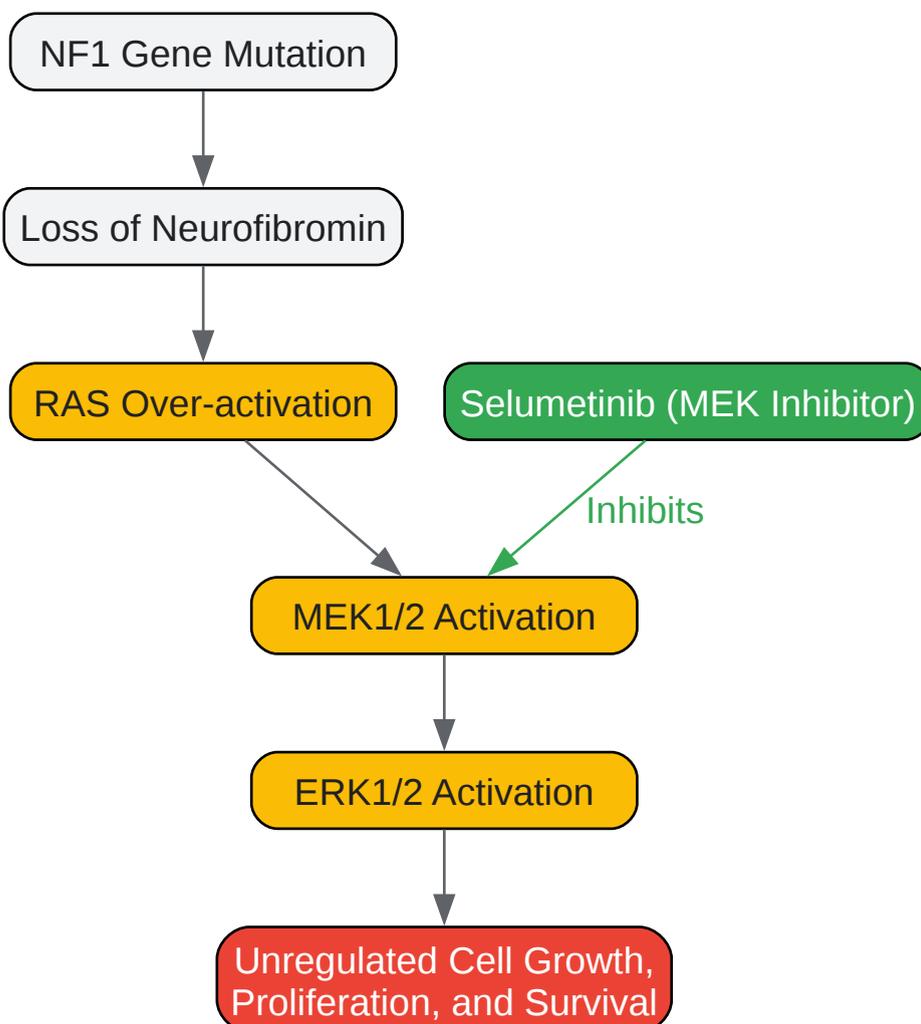
The data in the trials were generated through rigorous methodologies. Here are the details of the key experimental protocols:

- KOMET Trial (NCT04924608) Design** [1] [2]: This was a global, randomized, double-blind, **placebo-controlled** Phase III trial. It enrolled 145 adults with NF1 and symptomatic, inoperable PNs. Patients were randomized 1:1 to receive **selumetinib** or placebo for twelve 28-day cycles. After cycle 12, patients on placebo were switched to **selumetinib**. The primary endpoint was **ORR by cycle 16, assessed by an Independent Central Review (ICR)**. ORR was defined as the percentage of patients with a confirmed complete or partial response, with a partial response defined as at least a 20% reduction in tumor volume measured by volumetric MRI [1].
- Phase II Trial (NCT02407405) Design** [3]: This was an **open-label, single-arm** Phase II study. It enrolled 33 adult participants with NF1 and inoperable PNs that were either growing or symptomatic. The primary objective was to determine the confirmed ORR according to the **Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS)** criteria. The trial also included mandatory paired PN biopsies to evaluate molecular pharmacodynamic effects, such as changes in ERK1/2 phosphorylation, providing a mechanistic understanding of the drug's action [3].
- REiNS Criteria for Volumetric Response** [3]: This is the standard for NF1-PN tumor volume assessment. A **partial response (PR)** is defined as a  $\geq 20\%$  reduction in the volume of the target plexiform neurofibroma(s) from baseline, confirmed on a subsequent scan at least 4 weeks later. Tumor volumes are measured from high-resolution MRIs using semi-automated or automated segmentation software [3].

- **Assessment Differences (BICR vs. Investigator):** A critical factor affecting reported ORR is who assesses the MRI scans. The **SPRINT trial** initially reported an investigator-assessed ORR of 66% in children, which was later adjusted to 44% upon a retrospective **Independent Central Review (ICR)** [8]. This highlights a potential for overestimation in unblinded reviews. Both the KOMET and ReNeu trials used **Blinded Independent Central Review (BICR)**, which is considered the gold standard in registrational trials to minimize bias [8].

## Mechanism of Action: Selumetinib in the NF1 Pathway

**Selumetinib** is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2. Its action is best understood in the context of the dysregulated signaling pathway in NF1, as illustrated below.



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The diagram shows how a mutation in the **NF1 gene** leads to a loss of the neurofibromin protein, which normally acts as a brake on the RAS signaling pathway. Without neurofibromin, RAS and the downstream **MEK/ERK pathway** become hyperactive, driving uncontrolled cell growth and the formation of plexiform neurofibromas [6] [4]. **Selumetinib** acts as a direct inhibitor of MEK1/2, thereby slowing down this dysregulated signaling and tumor growth [1] [3].

## Interpretation Guide for Researchers

- **Context is Key:** The ORR is highly dependent on the trial design. The lower ORR in the KOMET trial reflects the rigorous standards of a **placebo-controlled Phase III study**, while the higher ORR in the open-label Phase II trial may reflect different patient selection and assessment methods [1] [3].
- **Consider Assessment Method:** ORR can differ significantly between investigator assessment and BICR. Always check which method was used when comparing data across trials [8].
- **Look Beyond ORR:** ORR is a crucial efficacy metric, but a comprehensive evaluation should also consider **durability of response, patient-reported outcomes (like pain and quality of life), and the overall safety profile** [3] [6].

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